molecular formula C23H21N3O3S B2498506 N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide CAS No. 946246-23-7

N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Cat. No. B2498506
CAS RN: 946246-23-7
M. Wt: 419.5
InChI Key: SOZFKGUEPPPKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related N-(pyridin-yl)-(indol-yl)acetamides involves complex organic reactions, including indolization under Fischer conditions, the Japp-Klingemann reaction followed by decarboxylation, and amidification through condensation of acids or their N-aryl(methyl) derivatives with aminopyridines, promoted by specific reagents such as 2-chloro-1-methylpyridinium iodide (Menciu et al., 1999).

Molecular Structure Analysis

Spectroscopic methods such as NMR and X-ray crystallography are pivotal in characterizing the molecular structure of N-(pyridin-yl)-(indol-yl)acetamides, confirming the structure and providing insights into the planarity of the amide unit and its conjugation with other molecular fragments (Knaack et al., 2001).

Chemical Reactions and Properties

The reactivity of N-(pyridin-yl)-(indol-yl)acetamides with various reagents under different conditions can lead to a wide range of chemical transformations, showcasing their versatility in organic synthesis and potential for generating diverse derivatives with varied biological activities (Pailloux et al., 2007).

Scientific Research Applications

Synthesis and Structure-Activity Relationships

Research on the chemical structure similar to N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, particularly N-aryl(indol-3-yl)glyoxamides, has primarily focused on their synthesis and potential as antitumor agents. The structural component, N-pyridinyl, has been identified as crucial for activity. For instance, one study discovered that 2-[1-(4-chloro-3-nitrobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide showed significant cytotoxic effects against various cancer cell lines (Marchand et al., 2009).

Decarboxylative Claisen Rearrangement Reactions

The compound has been mentioned in the context of decarboxylative Claisen rearrangement reactions. For example, derivatives like furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl tosylacetates have been studied for their ability to undergo this rearrangement, leading to the formation of heteroaromatic products (Craig et al., 2005).

Reaction Dynamics and Synthesis

Studies have also explored the reaction dynamics involving similar compounds, particularly focusing on the rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. This process results in the formation of pyridin-4-yl α-substituted acetamide products, suggesting potential synthetic pathways and reaction mechanisms relevant to compounds like N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide (Getlik et al., 2013).

Antiallergic Properties

Some derivatives of the compound have been studied for their antiallergic properties. For example, N-(pyridin-4-yl)-(indol-3-yl) acetamide-45 has been investigated for its inhibitory effects on histamine- and methacholine-induced contraction of isolated guinea pig trachea, indicating potential therapeutic applications in allergy treatment (Lu et al., 2002).

Analgesic Properties

The compound's derivatives have also been evaluated for their analgesic properties. Specifically, (indol-3-yl)alkylamides, including N-(pyridin-4-yl)acetamides, have shown promising analgesic effects, with some compounds being as potent as known reference drugs (Fouchard et al., 2001).

properties

IUPAC Name

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-17-8-10-19(11-9-17)30(28,29)22-15-26(21-7-3-2-6-20(21)22)16-23(27)25-14-18-5-4-12-24-13-18/h2-13,15H,14,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZFKGUEPPPKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.